molecular formula C10H19NO4 B8770245 Boc-5-amino valeric acid

Boc-5-amino valeric acid

Cat. No.: B8770245
M. Wt: 217.26 g/mol
InChI Key: YBNDTDQOMDENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-amino valeric acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)7(8(12)13)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

YBNDTDQOMDENAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

⟦The first novel analogue we synthesised, described fully below, was tyrosyl-5-aminopentanoylphenylalanylmethionine amide H212. BOC-5-aminopentanoic acid was coupled in the third cycle of the procedure, and the BOC-tyrosine in the fourth (last) cycle. The BOC-5-aminopentanoic acid (m.p. 47.5°-48.5° from diisopropyl ether--40°-60° petroleum ether) was prepared in 70% yield by the reaction of BOC-azide and 5-aminopentanoic acid in DMF in the presence of tetramethylguanidine. After ammonolysis of the completed peptide resin, the peptide amide was chromatographed and deprotected. The desired peptide H212 was obtained in 80% overall yield. In this analogue the peptide bond --CO--NH-- between 2Gly and 3Gly can be regarded as being replaced by --CH2 --CH2 --. In the second analogue prepared 5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid was coupled in place of BOC--2Gly--OH in the solid phase procedure, and the addition of BOC--1Tyr--OH omitted. The completed analogue 5-amino-6-(4-hydroxyphenyl)-hexanoyl-glycyl-phenylalanyl-methionine amide H211 was obtained in 40% overall yield (the lower yield than obtained for analogue H212 is a reflection of the low incorporation obtained in the final coupling).⟧
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BOC--1Tyr--OH
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tyrosyl-5-aminopentanoylphenylalanylmethionine amide
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5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid
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BOC--2Gly--OH
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Synthesis routes and methods II

Procedure details

5-Amino pentanoic acid (0.585 g, 5 m mol) was stirred for two days in dimethylformamide (5 ml) containing tetramethylguanidine (1.14 g, 10 m mol) and tert.butoxycarbonylazide (1.1 g, 7.5 m mol). The solution was evaporated and the residue partitioned between ethyl acetate (20 ml) and 10% citric acid solution (20 ml). The organic layer was washed with 10% citric acid (2×15 ml), water (3×15 ml) and brine (1×15 ml). Each aqueous wash was back extracted with ethyl acetate (20 ml). The combined organic layers were dried over anhydrous magnesium sulphate and evaporated to give an oil which slowly crystallised. Recrystallisation from diisopropyl ether/petrol gave 0.745 g (70% yield), mp. 47.5°-48.5° C., Rf silica gel 0.40 (benzene:dioxan:acetic acid 95:75:4).
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0.585 g
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